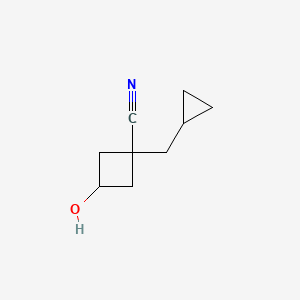
1-Cyclopropylmethyl-3-hydroxy-cyclobutanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethyl)-3-hydroxycyclobutane-1-carbonitrile is an organic compound characterized by a cyclopropylmethyl group attached to a cyclobutane ring, which also contains a hydroxyl group and a nitrile group. This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons with unique chemical properties due to their ring structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropylmethyl)-3-hydroxycyclobutane-1-carbonitrile can be achieved through various methods. One common approach involves the cyclopropanation of suitable precursors, followed by functional group transformations to introduce the hydroxyl and nitrile groups. For example, cyclopropylmethyl bromide can be reacted with cyclobutanone under basic conditions to form the desired cyclobutane ring . Subsequent reactions with hydroxylating agents and cyanide sources can introduce the hydroxyl and nitrile groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using catalysts such as cobalt or nickel to enhance yield and selectivity . The process typically includes purification steps like distillation and recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)-3-hydroxycyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed.
Major Products
Oxidation: Cyclobutanone or cyclobutanecarboxylic acid.
Reduction: Cyclobutylamine.
Substitution: Cyclobutyl halides.
Scientific Research Applications
1-(Cyclopropylmethyl)-3-hydroxycyclobutane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-3-hydroxycyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The cyclopropylmethyl group can enhance the compound’s stability and binding affinity, while the hydroxyl and nitrile groups contribute to its reactivity and solubility .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethylamine: Similar in structure but lacks the hydroxyl and nitrile groups.
Cyclobutanone: Contains a cyclobutane ring with a ketone group instead of hydroxyl and nitrile groups.
Cyclopropylmethyl bromide: A precursor in the synthesis of 1-(cyclopropylmethyl)-3-hydroxycyclobutane-1-carbonitrile
Uniqueness
1-(Cyclopropylmethyl)-3-hydroxycyclobutane-1-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl and nitrile groups allows for diverse chemical transformations and potential biological activities, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-3-hydroxycyclobutane-1-carbonitrile |
InChI |
InChI=1S/C9H13NO/c10-6-9(3-7-1-2-7)4-8(11)5-9/h7-8,11H,1-5H2 |
InChI Key |
DGVJGJHEXLEUAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2(CC(C2)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Amino-4-carboxybutanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B13870218.png)
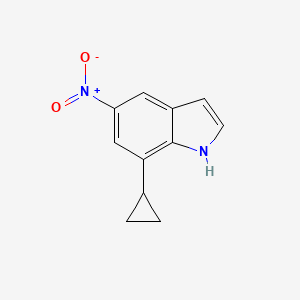

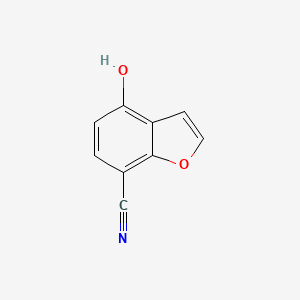
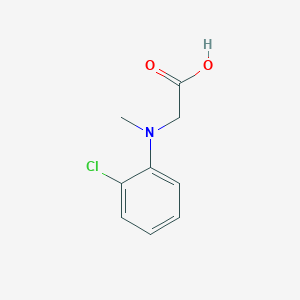

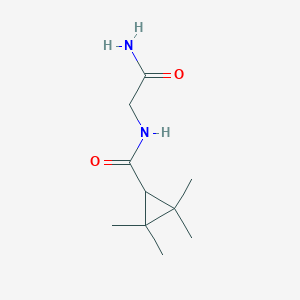
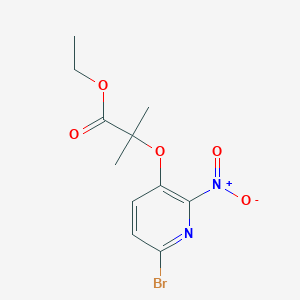
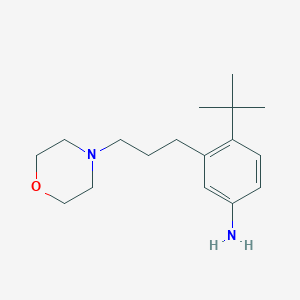
![Tert-butyl 2-[2-(dimethylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13870279.png)
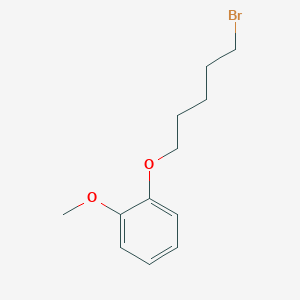
![N-[[2-(4-chlorophenyl)-1,3-oxazol-4-yl]methyl]-N-ethylethanamine](/img/structure/B13870288.png)

![[5-(Benzenesulfonamido)-2-methylphenyl]boronic acid](/img/structure/B13870301.png)
